molecular formula C19H23N3O6S2 B2919196 N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide CAS No. 872880-76-7

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide

Cat. No. B2919196
CAS RN: 872880-76-7
M. Wt: 453.53
InChI Key: YATKJRGKQIPGNE-UHFFFAOYSA-N
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Description

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C19H23N3O6S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of α,β-unsaturated N-methoxy-N-methylamides : A method for preparing phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, useful for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, highlights the versatility of sulfonyl and amide groups in synthetic organic chemistry (Beney, Boumendjel, & Mariotte, 1998).

  • Preparation of Sulfonamides and Sulfonamide Derivatives : Research on the synthesis and structure-activity relationships of sulfonamides, including derivatives with potential antiandrogen activity, demonstrates the therapeutic significance of sulfonamide structures in drug design (Tucker, Crook, & Chesterson, 1988).

  • Synthesis and Pharmacological Effects of Novel Benzenesulfonamides : The study on benzenesulfonamides carrying benzamide moiety and their inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes underscores the potential of such compounds in therapeutic applications (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Potential Therapeutic Applications

  • Acetylcholinesterase and Carbonic Anhydrase Inhibition : Compounds with sulfonamide and benzamide pharmacophores have shown significant inhibitory potential against human carbonic anhydrase I and II and acetylcholinesterase enzymes. These findings suggest potential applications in treating conditions related to enzyme dysregulation (Tuğrak et al., 2020).

  • Antiandrogen Activity : Sulfonamide derivatives have been explored for their antiandrogen activity, indicating potential applications in the treatment of androgen-responsive diseases. The modification of sulfonamide structures can lead to compounds with selective antagonist or partial agonist activity (Tucker et al., 1988).

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-14-5-7-16(8-6-14)30(25,26)22-9-3-10-28-17(22)13-21-19(24)18(23)20-12-15-4-2-11-29-15/h2,4-8,11,17H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKJRGKQIPGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide

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